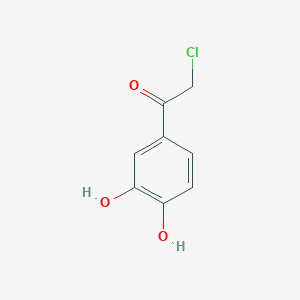
2-Chloro-3',4'-dihydroxyacetophenone
Cat. No. B119122
Key on ui cas rn:
99-40-1
M. Wt: 186.59 g/mol
InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017815B2
Procedure details


Similar to the procedures of R. W. Schayer (J. Am. Chem. Soc. 74, 2441 [1952]) and N. Levin et al. (J. Org. Chem. 7, 408-415 [1942]), but without an additional solvent, a mixture of 100 g catechol, 750 g (450 ml) of phosphorus oxychloride and 206 g (145 ml) of chloracetyl chloride was stirred at reflux temperature (ca. 125° C.) in an argon atmosphere for 4.5 hours. Then most of the volatiles were distilled off at 80° C. (bath temperature) and, finally, under reduced pressure. To the nearly intractable dark mass were added at ca 80° C. 200 ml of water upon which the mixture became stirabel again. 600 ml of cold (0° C.) water were added in portions to control the exothermic reaction. When all of the water was added and the exothermic reaction had ceased the mixture was stirred for 2 hours under reflux. Upon stirring over night without further heating 125 g of crude product precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%).
[Compound]
Name
[ 1952 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
crude product
Quantity
125 g
Type
reactant
Reaction Step Three


Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].P(Cl)(Cl)(Cl)=O.[Cl:14][CH2:15][C:16](Cl)=[O:17]>O>[Cl:14][CH2:15][C:16]([C:6]1[CH:5]=[C:3]([OH:4])[C:1](=[CH:8][CH:7]=1)[OH:2])=[O:17]
|
Inputs


Step One
[Compound]
|
Name
|
[ 1952 ]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
[ 1942 ]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
145 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then most of the volatiles were distilled off at 80° C. (bath temperature)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the nearly intractable dark mass were added at ca 80° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
600 ml of cold (0° C.) water were added in portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Upon stirring over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(=O)C=1C=C(C(O)=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
